molecular formula C25H26N4 B7478316 2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole

2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole

Cat. No. B7478316
M. Wt: 382.5 g/mol
InChI Key: QZVFWRNPSIELSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole is not fully understood. However, it has been proposed that the compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist. It has also been suggested that the compound modulates the activity of the glutamate system.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the brain. It has also been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-1β. Moreover, the compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole in lab experiments is its high potency and selectivity. It has also been found to have low toxicity and good bioavailability. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole. One area of research is the development of more efficient and scalable synthesis methods. Another area of research is the investigation of the compound's potential as a treatment for various neurological disorders such as Alzheimer's disease and schizophrenia. Furthermore, more studies are needed to understand the compound's mechanism of action and its effects on different neurotransmitter systems.

Synthesis Methods

The synthesis of 2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole has been reported in literature using different methods. One of the most common methods involves the reaction of 4-benzhydrylpiperazine with 1,2-diaminobenzene in the presence of a suitable catalyst. Another method involves the reaction of 4-benzhydrylpiperazine with 1,2-dibromoethane followed by cyclization with potassium carbonate. The yield of the compound using these methods ranges from 50-70%.

Scientific Research Applications

2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. It has also been shown to have potential as a treatment for drug addiction and Parkinson's disease. Moreover, this compound has been found to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-3-9-20(10-4-1)25(21-11-5-2-6-12-21)29-17-15-28(16-18-29)19-24-26-22-13-7-8-14-23(22)27-24/h1-14,25H,15-19H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVFWRNPSIELSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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